Diethyl(prop-2-en-1-yl)sulfanium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl(prop-2-en-1-yl)sulfanium perchlorate is an organosulfur compound with the molecular formula C7H15ClO4S It is a sulfonium salt where the sulfonium ion is substituted with diethyl and prop-2-en-1-yl groups, and the counterion is perchlorate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(prop-2-en-1-yl)sulfanium perchlorate typically involves the alkylation of diethyl sulfide with prop-2-en-1-yl chloride in the presence of a strong acid, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Diethyl(prop-2-en-1-yl)sulfanium perchlorate can undergo various chemical reactions, including:
Oxidation: The sulfonium ion can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium ion back to the corresponding sulfide.
Substitution: The prop-2-en-1-yl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Diethyl sulfide.
Substitution: Various substituted sulfonium salts.
Scientific Research Applications
Diethyl(prop-2-en-1-yl)sulfanium perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl(prop-2-en-1-yl)sulfanium perchlorate involves its interaction with molecular targets through its sulfonium ion. The positively charged sulfonium ion can interact with negatively charged sites on biomolecules, leading to various biological effects. The prop-2-en-1-yl group can also participate in chemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Diethyl sulfide: Lacks the prop-2-en-1-yl group and perchlorate ion.
Prop-2-en-1-yl sulfide: Lacks the diethyl groups and perchlorate ion.
Sulfonium perchlorate: Lacks the specific diethyl and prop-2-en-1-yl substitutions.
Uniqueness
Diethyl(prop-2-en-1-yl)sulfanium perchlorate is unique due to the presence of both diethyl and prop-2-en-1-yl groups on the sulfonium ion, combined with the perchlorate counterion
Properties
CAS No. |
62161-93-7 |
---|---|
Molecular Formula |
C7H15ClO4S |
Molecular Weight |
230.71 g/mol |
IUPAC Name |
diethyl(prop-2-enyl)sulfanium;perchlorate |
InChI |
InChI=1S/C7H15S.ClHO4/c1-4-7-8(5-2)6-3;2-1(3,4)5/h4H,1,5-7H2,2-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
XCOYGWFPJUFQGH-UHFFFAOYSA-M |
Canonical SMILES |
CC[S+](CC)CC=C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.